molecular formula C23H17ClN2O3 B2687542 (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327194-88-6

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2687542
CAS No.: 1327194-88-6
M. Wt: 404.85
InChI Key: KQBVBMOXWIADCZ-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a 3-chlorophenyl imino group and a 4-methoxyphenyl carboxamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Imino Group: The 3-chlorophenyl imino group is introduced through a condensation reaction with 3-chloroaniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with 4-methoxyaniline to form the carboxamide group, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.

Scientific Research Applications

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3-chlorophenyl)imino]-N-(4-hydroxyphenyl)-2H-chromene-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2Z)-2-[(3-bromophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.

    (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

The unique combination of the 3-chlorophenyl imino group and the 4-methoxyphenyl carboxamide group in (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-chlorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-28-19-11-9-17(10-12-19)25-22(27)20-13-15-5-2-3-8-21(15)29-23(20)26-18-7-4-6-16(24)14-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBVBMOXWIADCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.